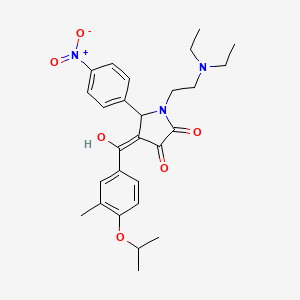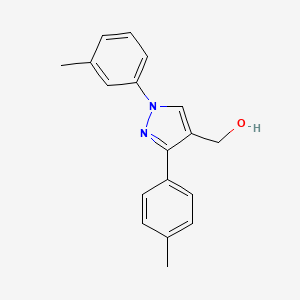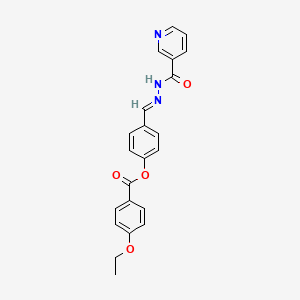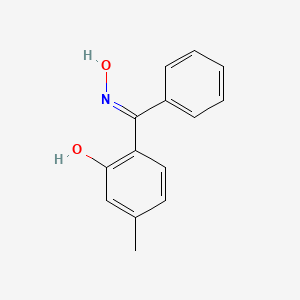![molecular formula C20H19ClN2O3S3 B12016857 N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12016857.png)
N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenol, a thiazolidinone ring, and a thienylmethylene group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a thioamide with a carbonyl compound under acidic or basic conditions to form the thiazolidinone ring.
Introduction of the Thienylmethylene Group: The thiazolidinone intermediate is then reacted with a thienyl aldehyde in the presence of a base to introduce the thienylmethylene group.
Attachment of the Chlorinated Phenol: The final step involves the coupling of the chlorinated phenol with the thiazolidinone-thienylmethylene intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The thienylmethylene group can be reduced to a thienylmethyl group using reducing agents such as sodium borohydride.
Substitution: The chlorine atom on the phenol ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of thienylmethyl derivatives.
Substitution: Formation of substituted phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound could be explored for its potential as a drug candidate. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenol group can form hydrogen bonds with amino acid residues, while the thiazolidinone ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Chloro-2-hydroxyphenyl)acetamide: Similar structure but lacks the thiazolidinone and thienylmethylene groups.
6-(5-Chloro-2-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one: Contains the thiazolidinone ring but lacks the hexanamide chain and thienylmethylene group.
N-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-enamide: Similar phenol and amide structure but different substituents.
Uniqueness
N-(5-Chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide is unique due to its combination of a chlorinated phenol, a thiazolidinone ring, and a thienylmethylene group. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C20H19ClN2O3S3 |
|---|---|
Molekulargewicht |
467.0 g/mol |
IUPAC-Name |
N-(5-chloro-2-hydroxyphenyl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
InChI |
InChI=1S/C20H19ClN2O3S3/c21-13-7-8-16(24)15(11-13)22-18(25)6-2-1-3-9-23-19(26)17(29-20(23)27)12-14-5-4-10-28-14/h4-5,7-8,10-12,24H,1-3,6,9H2,(H,22,25)/b17-12+ |
InChI-Schlüssel |
HUGFZYMWSXGOKC-SFQUDFHCSA-N |
Isomerische SMILES |
C1=CSC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)NC3=C(C=CC(=C3)Cl)O |
Kanonische SMILES |
C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=C(C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12016783.png)
![4-[(5Z)-5-(1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12016790.png)
![3-{4-[(2-Chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12016791.png)


![(5E)-2-(4-isopropoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016799.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12016803.png)

![(5Z)-3-dodecyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016810.png)

![1-[2-(diethylamino)ethyl]-5-(2,3-dimethoxyphenyl)-3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016836.png)



